molecular formula C12H14Cl2N2OS B4987807 N-[(2,4-dichlorophenyl)carbamothioyl]-2,2-dimethylpropanamide

N-[(2,4-dichlorophenyl)carbamothioyl]-2,2-dimethylpropanamide

Cat. No.: B4987807
M. Wt: 305.2 g/mol
InChI Key: AIGWJEPLVFSDFZ-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)carbamothioyl]-2,2-dimethylpropanamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)carbamothioyl]-2,2-dimethylpropanamide typically involves the reaction of 2,4-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2-dimethylpropanamide under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)carbamothioyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)carbamothioyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with cellular membranes and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
  • N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
  • 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine

Uniqueness

N-[(2,4-dichlorophenyl)carbamothioyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)carbamothioyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2OS/c1-12(2,3)10(17)16-11(18)15-9-5-4-7(13)6-8(9)14/h4-6H,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGWJEPLVFSDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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